(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Description

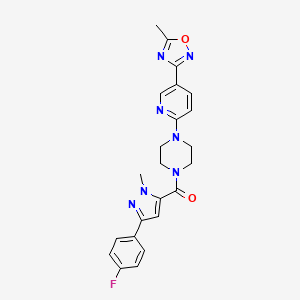

The compound “(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone” (hereafter referred to as Compound A) features a hybrid structure combining pyrazole, piperazine, pyridine, and oxadiazole moieties. Key structural attributes include:

- Pyrazole core: Substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 1.

- Methanone linker: Connects the pyrazole to a piperazine ring.

- Piperazine-pyrindinyl-oxadiazole chain: The piperazine is attached to a pyridinyl group bearing a 5-methyl-1,2,4-oxadiazole substituent.

Properties

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN7O2/c1-15-26-22(28-33-15)17-5-8-21(25-14-17)30-9-11-31(12-10-30)23(32)20-13-19(27-29(20)2)16-3-6-18(24)7-4-16/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKUGMRRNSYJAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core through reactions involving hydrazine derivatives and α,β-unsaturated ketones. Subsequent steps may include the introduction of the piperazine ring through nucleophilic substitution reactions. The detailed synthetic pathways are crucial for understanding how structural modifications can influence biological activity.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may inhibit certain kinases involved in cell proliferation and survival pathways, potentially leading to reduced tumor growth. Additionally, it may exhibit anti-inflammatory properties by modulating inflammatory cytokines.

Anticancer Activity

Research has indicated that this compound demonstrates significant anticancer activity against various cancer cell lines. For instance:

- In vitro studies have shown that it effectively inhibits the growth of MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values suggesting potent antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its efficacy against a range of pathogenic bacteria, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in various in vitro models . This action underscores its potential use in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A recent study investigated the effect of this pyrazole derivative on tumor growth in a xenograft model of breast cancer. The results indicated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .

Study 2: Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial properties of the compound against common bacterial strains. The results showed that it exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, making it a promising candidate for further development as an antibiotic .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Based Methanone Derivatives

Compound B : (Z)-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one

- Structural Similarities : Contains a pyrazole core substituted with a methoxyphenyl group and a thiazolone ring.

- Key Differences : Lacks the piperazine-pyridine-oxadiazole chain and fluorine substitution.

- Bioactivity : Thiazolone derivatives are associated with anti-inflammatory and antimicrobial activity .

Compound C : 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone

- Structural Similarities: Pyrazole core with aryl substitutions (chlorophenyl, phenyl) and a methanone linker.

- Key Differences : Replaces the piperazine-pyridine-oxadiazole chain with a thiophene group.

- Bioactivity : Exhibits antitumor and antibacterial properties, highlighting the role of pyrazolone in medicinal chemistry .

Compound D : Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-4-pyridinyl

Substituent-Driven Functional Comparisons

Fluorophenyl vs. Other Aryl Groups

- Compound A uses a 4-fluorophenyl group, which enhances lipophilicity and metabolic stability compared to methoxy (Compound B) or chlorophenyl (Compound C) substituents .

- Trifluoromethylphenyl (e.g., in Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]-): Provides stronger electron-withdrawing effects but may reduce solubility .

Oxadiazole vs. Thiazole/Thiophene

- 1,2,4-Oxadiazole in Compound A is a bioisostere for ester or amide groups, improving metabolic resistance compared to thiazole (Compound B) or thiophene (Compound C) .

Piperazine Linker

Comparative Data Table

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred for stabilizing intermediates .

- Catalyst choice : Acid/base catalysts (e.g., trifluoroacetic acid or triethylamine) can enhance reaction rates in coupling steps involving pyrazole and oxadiazole moieties .

- Reaction monitoring : Thin-layer chromatography (TLC) and HPLC are critical for tracking intermediate formation and minimizing by-products .

- Temperature control : Exothermic steps (e.g., cyclization of oxadiazole rings) require gradual heating (40–80°C) to prevent decomposition .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Multi-modal analytical techniques are essential:

- NMR spectroscopy : H and C NMR identify fluorophenyl, pyrazole, and oxadiazole protons/carbons. For example, the 4-fluorophenyl group shows a doublet at ~7.2–7.4 ppm ( Hz) .

- Mass spectrometry (HRMS) : Exact mass determination confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray crystallography : SHELX software (e.g., SHELXL) can resolve crystal structures, particularly for validating piperazine and oxadiazole conformations .

Q. What biological screening strategies are recommended for preliminary evaluation of this compound’s activity?

- Methodological Answer : Prioritize target-based assays due to the compound’s heterocyclic motifs:

- Enzyme inhibition assays : Test against kinases or proteases, leveraging the oxadiazole’s potential as a hydrogen-bond acceptor .

- Cellular viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative effects, with fluorophenyl groups potentially enhancing membrane permeability .

- Docking studies : Preliminary molecular docking (e.g., AutoDock Vina) against targets like EGFR or COX-2 can guide experimental focus .

Q. What are the stability challenges for this compound under various storage conditions?

- Methodological Answer : Stability depends on functional group reactivity:

- Light sensitivity : The oxadiazole ring may degrade under UV light; store in amber vials at –20°C .

- Hydrolytic susceptibility : Piperazine linkages are prone to hydrolysis in aqueous buffers; use lyophilized forms for long-term storage .

- Oxygen sensitivity : Thioxo groups (if present in analogues) may oxidize; inert atmosphere (N) is recommended during handling .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer : Apply statistical experimental design (DoE):

- Factorial design : Vary parameters like solvent polarity, catalyst loading, and temperature to identify critical factors .

- Response surface methodology (RSM) : Optimize yield and purity simultaneously by modeling interactions between variables .

- Batch-to-batch analysis : Use HPLC-PDA to quantify impurities (<2% threshold) and ensure consistency .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or MS data require hybrid computational-experimental approaches:

- DFT calculations : Predict H/C chemical shifts (Gaussian09) and compare with experimental NMR to assign ambiguous signals .

- Isotopic labeling : Introduce N or F labels to trace signal splitting patterns in complex regions (e.g., piperazine protons) .

- Fragmentation modeling : Use software like MassFrontier to simulate MS/MS pathways and validate structural hypotheses .

Q. What strategies can address low bioavailability in in vivo studies of this compound?

- Methodological Answer : Improve pharmacokinetics through structural modulation:

- Prodrug design : Introduce ester or amide prodrug moieties to the pyrazole ring for enhanced solubility .

- Lipophilicity optimization : Adjust logP values via substituent engineering (e.g., replacing methyl groups with trifluoromethyl) .

- Nanocarrier systems : Encapsulate the compound in liposomes or PLGA nanoparticles to prolong half-life .

Q. How can researchers validate the binding mode of this compound to its target using crystallography?

- Methodological Answer : Co-crystallization and advanced refinement techniques are critical:

- Protein-ligand soaking : Introduce the compound into crystalized target proteins (e.g., kinases) and collect high-resolution data (≤1.8 Å) .

- SHELX refinement : Use SHELXL for anisotropic B-factor adjustment and electron density map validation .

- Hydrogen-bond analysis : Identify key interactions (e.g., oxadiazole N–O···H–N with active-site residues) using Coot .

Q. What experimental and computational approaches can reconcile contradictory bioactivity data across cell lines?

- Methodological Answer : Address variability via mechanistic studies:

- Transcriptomics : RNA-seq can identify differential gene expression in responsive vs. non-responsive cell lines .

- Resistance profiling : Generate resistant cell lines via chronic exposure and perform whole-exome sequencing to pinpoint mutations .

- Molecular dynamics (MD) : Simulate ligand-target binding under physiological conditions (NAMD/GROMACS) to assess conformational flexibility .

Q. How can the structure-activity relationship (SAR) of this compound be systematically explored?

- Methodological Answer :

Prioritize substituent modifications and high-throughput screening: - Analog libraries : Synthesize derivatives with variations in fluorophenyl, oxadiazole, and piperazine groups .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk, electrostatic potential) with activity .

- Free-energy perturbation (FEP) : Calculate relative binding affinities for substituent changes (e.g., methyl vs. ethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.